molecular formula C11H13F2NO2 B2664589 N-(4,4-difluorocyclohexyl)furan-3-carboxamide CAS No. 2034290-01-0

N-(4,4-difluorocyclohexyl)furan-3-carboxamide

Cat. No.: B2664589
CAS No.: 2034290-01-0
M. Wt: 229.227
InChI Key: SQLUQZSVOOCYDI-UHFFFAOYSA-N
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Description

N-(4,4-Difluorocyclohexyl)furan-3-carboxamide is a synthetic heterocyclic compound composed of a furan-3-carboxamide core linked to a 4,4-difluorocyclohexyl group. This specific molecular architecture combines a heteroaromatic ring with a fluorinated aliphatic ring, which is of significant interest in medicinal chemistry and drug discovery. The furan carboxamide moiety can act as a hydrogen bond acceptor, potentially facilitating interactions with biological targets . The incorporation of the 4,4-difluorocyclohexyl group is a strategic modification commonly employed to fine-tune a molecule's properties. The fluorine atoms can enhance metabolic stability and influence lipophilicity, which in turn can affect a compound's pharmacokinetic profile . Research on analogous compounds, particularly those featuring the 4,4-difluorocyclohexyl substituent, has demonstrated their potential in the development of bioactive molecules. For instance, similar structural motifs have been investigated as potent inhibitors of protein-protein interactions, such as the MDM2-p53 interaction, for cancer therapy . The structural features of this compound make it a valuable building block for conducting structure-activity relationship (SAR) studies and a promising candidate for further exploration in various biochemical and pharmacological research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c12-11(13)4-1-9(2-5-11)14-10(15)8-3-6-16-7-8/h3,6-7,9H,1-2,4-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLUQZSVOOCYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=COC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)furan-3-carboxamide typically involves the reaction of 4,4-difluorocyclohexylamine with furan-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include furan-3-carboxylic acid derivatives, amines, and substituted cyclohexyl derivatives .

Scientific Research Applications

N-(4,4-difluorocyclohexyl)furan-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)furan-3-carboxamide involves its interaction with specific molecular targets. The furan ring and difluorocyclohexyl group contribute to its binding affinity and selectivity for these targets. The compound may modulate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations
Compound Class Core Structure Key Features Synthesis Yield Range Characterization Methods
Furan-3-carboxamide Furan Oxygen heteroatom; planar structure; moderate polarity. Not reported Likely ¹H/¹³C NMR, MS, HPLC
Thiazole-4-carboxamides Thiazole () Sulfur and nitrogen atoms; higher polarity; potential for hydrogen bonding. 35–78% ¹H/¹³C NMR, ESI-MS, HPLC
Benzimidazole derivatives Benzimidazole () Nitrogen-rich bicyclic system; often used in antiviral/antiparasitic agents. Not reported XRPD, DSC (crystallinity)
Furopyridine carboxamide Furo[2,3-b]pyridine () Fused heterocycle; increased complexity and rigidity. Not reported LC-MS, NMR

Key Observations :

  • Synthetic Accessibility : Thiazole analogs in show variable yields (35–78%), suggesting that furan derivatives may face similar challenges depending on substituent complexity.
  • Biological Relevance : The 4,4-difluorocyclohexyl group is prevalent in protease inhibitors (e.g., ), implying its role in enhancing target engagement via hydrophobic interactions. Furan’s smaller size compared to benzimidazole or furopyridine may allow for better fit in binding pockets .
Substituent Effects
  • Thiazole Derivatives () :
    • Compounds 108–111 bear bulky substituents (e.g., 3-methylbutyl, phenyl), which likely improve target affinity but reduce synthetic yields (e.g., 35% for compound 110). The furan analog’s simpler structure may offer higher synthetic efficiency.
  • Benzyl Carbamates () :
    • Substituents like bromo or hydroxy groups (e.g., 2452464-80-9) introduce reactivity or polarity, contrasting with the furan core’s inert oxygen.
Pharmacokinetic Considerations
  • Metabolic Stability: The difluorocyclohexyl group is known to block metabolic oxidation sites, a feature shared across all analogs .
  • Lipophilicity : Furan’s lower polarity compared to thiazole may increase logP values, favoring blood-brain barrier penetration but risking off-target effects.

Biological Activity

N-(4,4-difluorocyclohexyl)furan-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound consists of several key components:

  • Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity.
  • Carboxamide Group : Enhances hydrogen bonding capabilities, which may influence biological interactions.
  • Difluorocyclohexyl Moiety : Increases lipophilicity and may enhance the compound's ability to permeate biological membranes.

While the precise mechanisms of action for this compound are still under investigation, several potential pathways have been identified:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity.
  • Signal Transduction Pathways : It could influence pathways related to cell survival and apoptosis, which are crucial in cancer biology and inflammation.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Study Findings : A study demonstrated substantial inhibition of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : Investigations into its effects on different cancer cell lines reported promising results in reducing cell viability. For instance, compounds with similar structures showed effective cytotoxicity against breast cancer cells .
  • Mechanistic Insights : The presence of the furan and carboxamide moieties is believed to play a critical role in its anticancer activity by facilitating interactions with cellular targets involved in tumor growth .

Neuroprotective Effects

This compound is also being studied for its neuroprotective properties:

  • Inflammation Modulation : Preliminary research suggests that it may modulate inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation, such as ischemic stroke .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound and its derivatives:

Study FocusFindings
Antimicrobial ActivitySignificant inhibition of bacterial strains using derivatives similar to this compound.
Anticancer ResearchPromising results in reducing cell viability across various cancer cell lines.
Neuroprotection StudiesPotential in modulating inflammatory pathways in models of ischemic stroke.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4,4-difluorocyclohexyl)furan-3-carboxamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via coupling reactions between furan-3-carboxylic acid derivatives and 4,4-difluorocyclohexylamine. For example, Method A (amide coupling using carbodiimide reagents like EDC/HOBt) is commonly employed, as seen in analogs like N-(4,4-difluorocyclohexyl)thiazole-4-carboxamide derivatives . Yield optimization involves stoichiometric adjustments (e.g., 1.2:1 molar ratio of amine to acid), controlled temperature (0–25°C), and purification via column chromatography or recrystallization. Purity validation by HPLC (e.g., acetonitrile/water gradients) ensures >95% purity .

Q. How are structural and purity characteristics validated for this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR in DMSO-d6d_6 or CDCl3_3 identifies substituent integration and coupling patterns (e.g., cyclohexyl protons at δ 1.55–2.30 ppm, furan protons at δ 6.5–8.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+^+) confirm molecular weight (e.g., C12_{12}H14_{14}F2_2N2_2O2_2 requires 276.10 g/mol) .
  • HPLC : Retention time (tRt_R) and peak area analysis under isocratic conditions (e.g., 50% acetonitrile) validate purity .

Q. What solvent systems are recommended for solubility and stability studies?

  • Methodology : Polar aprotic solvents (DMSO, DMF) enhance solubility for in vitro assays. For stability, avoid aqueous solutions at extreme pH; instead, use buffered systems (PBS, pH 7.4) with <1% DMSO. Cyclohexyl fluorination improves metabolic stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacological profiles?

  • Methodology :

  • Core Modifications : Replace the furan ring with thiazole (e.g., thiazole-4-carboxamide analogs show enhanced P-glycoprotein inhibition ) or pyridine to alter electronic properties.
  • Substituent Effects : Fluorination at the cyclohexyl ring (e.g., 4,4-difluoro vs. 4-fluoro) impacts lipophilicity (clogP) and membrane permeability. For instance, difluorination reduces metabolic oxidation compared to monofluorinated analogs .
  • Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups to modulate target binding (e.g., N-(4,4-difluorocyclohexyl) sulfonamide derivatives in kinase inhibition assays) .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodology :

  • Dynamic Effects : Conformational flexibility in the cyclohexyl ring may cause splitting discrepancies. Use variable-temperature NMR (e.g., 25°C to −40°C) to slow ring flipping and clarify proton environments .
  • Impurity Analysis : Compare HPLC-MS data to identify byproducts (e.g., incomplete coupling reactions or hydrolyzed intermediates) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry or regiochemistry .

Q. How can in vitro assays evaluate target engagement (e.g., enzyme inhibition)?

  • Methodology :

  • Enzyme Inhibition : For propionyl-CoA metabolism studies, monitor thiol release via DTNB (412 nm absorbance) with purified enzymes (e.g., PrpC inhibition IC50_{50} = 4.0 µM for related furan-3-carboxamides) .
  • Cell-Based Assays : Use fluorescence polarization or SPR to measure binding affinity to targets like P-glycoprotein .

Q. What computational tools predict pharmacokinetic properties (e.g., logP, CYP450 interactions)?

  • Methodology :

  • Molecular Modeling : SwissADME or QikProp calculates logP (predicted ~2.5 for This compound) and predicts CYP3A4/2D6 interactions .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding poses to ATP-binding cassettes (e.g., P-gp) using crystal structures (PDB: 4M1M) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed molecular weights in mass spectrometry?

  • Methodology :

  • Adduct Formation : Check for sodium/potassium adducts ([M+Na]+^+ or [M+K]+^+) in ESI-MS, which shift m/z by +22/+38 Da .
  • Isotopic Peaks : Fluorine (19F) lacks natural isotopes, but chlorine/bromine in analogs (e.g., N-(3-chlorophenyl) derivatives) may cause isotopic splitting .

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